In-Depth Technical Guide: 5-Bromo-3-methylfuran-2-carboxylic acid
In-Depth Technical Guide: 5-Bromo-3-methylfuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 5896-35-5
This technical guide provides a comprehensive overview of 5-Bromo-3-methylfuran-2-carboxylic acid, a halogenated furan derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines a potential synthetic pathway, and discusses its applications as a building block in the development of novel therapeutic agents.
Core Chemical and Physical Properties
5-Bromo-3-methylfuran-2-carboxylic acid is a solid organic compound. While exhaustive experimental data is not widely published, the following table summarizes its key known and predicted properties.
| Property | Value | Source |
| CAS Number | 5896-35-5 | [1][2] |
| Molecular Formula | C₆H₅BrO₃ | [3][4] |
| Molecular Weight | 205.01 g/mol | [3][4] |
| Appearance | White powder | [5] |
| Purity | Typically >95% | [1][5] |
Synthesis and Experimental Protocols
A detailed, experimentally verified protocol for the synthesis of 5-Bromo-3-methylfuran-2-carboxylic acid is not explicitly available in the reviewed literature. However, a plausible synthetic route can be extrapolated from established methods for the bromination and carboxylation of furan derivatives. A potential two-step synthesis is outlined below.
Logical Synthesis Workflow
Caption: A potential synthesis pathway for 5-Bromo-3-methylfuran-2-carboxylic acid.
Step 1: Bromination of 3-Methylfuran-2-carboxylic acid
The synthesis would likely commence with the selective bromination of 3-methylfuran-2-carboxylic acid at the 5-position. This can be achieved using a suitable brominating agent.
-
Reagents and Conditions:
-
Starting Material: 3-Methylfuran-2-carboxylic acid
-
Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Solvent: A non-polar solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄)
-
Initiator (if using NBS): A radical initiator like azobisisobutyronitrile (AIBN) or UV light.
-
Temperature: Typically, reactions are carried out at or below room temperature to control selectivity.
-
-
Proposed Experimental Protocol:
-
Dissolve 3-methylfuran-2-carboxylic acid in the chosen solvent in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the brominating agent (e.g., NBS) portion-wise, while stirring. If using Br₂, it would be added dropwise as a solution in the reaction solvent.
-
If required, add the initiator.
-
Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if Br₂ was used.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Spectroscopic Characterization
While specific spectra for 5-Bromo-3-methylfuran-2-carboxylic acid are not widely available, the expected spectroscopic data can be predicted based on its structure and the analysis of similar compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, a singlet for the furan ring proton, and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum.
2. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
C-O stretching and C-Br stretching bands at lower wavenumbers.
3. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and the bromine atom.
Applications in Drug Discovery and Medicinal Chemistry
Furan and its derivatives are important scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. Halogenated organic compounds, including bromo-derivatives, are frequently used as intermediates in the synthesis of pharmaceuticals. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecules.
Potential Signaling Pathway Interactions
While no specific biological targets for 5-Bromo-3-methylfuran-2-carboxylic acid have been identified in the reviewed literature, furan-containing molecules have been investigated for their roles in various signaling pathways. The following diagram illustrates a generalized workflow for evaluating the biological activity of such a compound.
Caption: A generalized workflow for the biological evaluation of a chemical compound.
Given the structural motifs present in 5-Bromo-3-methylfuran-2-carboxylic acid, it could potentially serve as a starting point for the synthesis of inhibitors for various enzyme classes or as a ligand for different receptors. Further research is required to explore its specific biological activities and potential therapeutic applications.
References
- 1. 5-bromo-3-methylfuran-2-carboxylic acid | 5896-35-5 [chemicalbook.com]
- 2. allbiopharm.com [allbiopharm.com]
- 3. 5896-35-5 | MFCD06227464 | 5-Bromo-3-methylfuran-2-carboxylic acid [aaronchem.com]
- 4. 5896-35-5|5-Bromo-3-methylfuran-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 5-bromo-3-methylfuran-2-carboxylic acid, CasNo.5896-35-5 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 6. 5-Bromo-2-methylfuran-3-carboxylic acid | 850553-54-7 | AJB55354 [biosynth.com]
